molecular formula C26H18N8 B12606456 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole CAS No. 648415-52-5

6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole

Cat. No.: B12606456
CAS No.: 648415-52-5
M. Wt: 442.5 g/mol
InChI Key: RBALTROMHDSWBJ-UHFFFAOYSA-N
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Description

6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole is a complex heterocyclic compound that features both pyrimidine and benzimidazole moieties. These structures are known for their significant pharmacological activities and are often used in the design of medicinal compounds. The unique arrangement of these rings in a single molecule provides a platform for diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole typically involves multi-step organic reactions. One common approach is the condensation of pyrimidine derivatives with benzimidazole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing novel heterocyclic compounds with potential biological activities.

    Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole is unique due to its combination of pyrimidine and benzimidazole rings, which confer distinct biological activities and potential therapeutic applications. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

648415-52-5

Molecular Formula

C26H18N8

Molecular Weight

442.5 g/mol

IUPAC Name

6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole

InChI

InChI=1S/C26H18N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1-16H,(H,31,33)(H,32,34)

InChI Key

RBALTROMHDSWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)C=CC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6

Origin of Product

United States

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